Octahydro-1h-pyrrolo[2,3-c]pyridine
CAS No.:
Cat. No.: VC15776722
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
![Octahydro-1h-pyrrolo[2,3-c]pyridine -](/images/structure/VC15776722.png)
Specification
Molecular Formula | C7H14N2 |
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Molecular Weight | 126.20 g/mol |
IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[2,3-c]pyridine |
Standard InChI | InChI=1S/C7H14N2/c1-3-8-5-7-6(1)2-4-9-7/h6-9H,1-5H2 |
Standard InChI Key | LATHDVDCFBYVBB-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2C1CCN2 |
Introduction
Chemical Identity and Structural Features
Octahydro-1H-pyrrolo[2,3-c]pyridine (C₇H₁₄N₂) consists of a fully saturated bicyclic framework with two nitrogen atoms at positions 1 and 5 (Figure 1). The compound’s stereochemistry is defined by its (3aR,7aS) or (3aS,7aR) configurations, which influence its reactivity and biological interactions .
Molecular and Stereochemical Properties
Property | Value/Description |
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Molecular Formula | C₇H₁₄N₂ |
Molecular Weight | 126.20 g/mol |
IUPAC Name | (3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridine |
Key Functional Groups | Secondary amine, tertiary amine |
Stereoisomerism | Two enantiomers due to fused ring system |
The rigid bicyclic structure enhances its stability and enables precise spatial orientation of functional groups, making it a versatile scaffold for drug design .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of octahydro-1H-pyrrolo[2,3-c]pyridine derivatives typically involves multi-step reactions starting from pyrrolidine or piperidine precursors. A patented method (CN104402879B) outlines a four-step process :
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Alkylation: Reaction of a pyrrolidine derivative with haloacetonitrile in the presence of a base (e.g., K₂CO₃) to form an intermediate nitrile.
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Cyano Reduction and Cyclization: Use of Raney nickel catalyst under hydrogen (1–3 atm) at 16–60°C to reduce the nitrile group and induce cyclization.
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Acylation: Treatment with acylating agents (e.g., acetyl chloride) to protect reactive amines.
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Hydrogenative Deprotection: Final hydro-reduction to remove protective groups and yield the target compound.
This method achieves yields >80% under optimized conditions and is scalable for industrial production .
Industrial-Scale Optimization
Industrial processes employ continuous-flow reactors and palladium-based catalysts to enhance efficiency. Key parameters include:
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Temperature control (20–50°C) to prevent side reactions.
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Solvent selection (e.g., ethanol or THF) to improve solubility.
Physicochemical and Spectroscopic Properties
Physical Characteristics
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State: Typically a colorless liquid or low-melting solid.
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Solubility: Miscible with polar solvents (water, ethanol) due to amine functionality.
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Stability: Stable under inert atmospheres but susceptible to oxidation in air.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 3.2–3.5 (m, 2H, N–CH₂), 2.8–3.0 (m, 4H, ring CH₂), 1.6–1.8 (m, 4H, bridgehead CH₂) .
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IR (cm⁻¹): 3300 (N–H stretch), 2850 (C–H aliphatic), 1450 (C–N bend).
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s trifunctional structure (amine, cycloalkane, and optional ester/carboxyl groups) enables diverse derivatization. Notable applications include:
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Antimicrobial Agents: Functionalization with fluorinated groups enhances penetration into bacterial cell membranes .
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Anticancer Therapeutics: Metal coordination (e.g., platinum complexes) targets DNA replication pathways.
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Neurological Drugs: Amine groups facilitate blood-brain barrier penetration for CNS-targeted molecules.
Case Study: Antiviral Derivatives
A 2024 study demonstrated that carboxylated derivatives inhibit HIV protease by binding to the enzyme’s active site with IC₅₀ values <1 μM . Structural rigidity precludes conformational flexibility, improving binding affinity.
Mechanism of Action in Biological Systems
The compound’s biological activity stems from its ability to:
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Form Hydrogen Bonds: Nitrogen atoms interact with amino acid residues (e.g., aspartate in HIV protease).
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Coordinate Metals: Facilitates electron transfer in enzymatic reactions.
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Enhance Lipophilicity: Alkyl substituents improve membrane permeability.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis using chiral catalysts (e.g., BINAP–ruthenium complexes) to access pure stereoisomers for targeted drug delivery .
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis and biocatalytic routes are under exploration to reduce environmental impact.
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